molecular formula C8H7FN2O B1343693 6-Fluoro-4-methoxy-1H-indazole CAS No. 885522-57-6

6-Fluoro-4-methoxy-1H-indazole

Cat. No. B1343693
M. Wt: 166.15 g/mol
InChI Key: UDCNOKLYDDTYFZ-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7FN2O . Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .


Synthesis Analysis

Recent synthetic approaches to 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-methoxy-1H-indazole can be found in various chemical databases .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A new practical synthesis of 1H-indazole has been presented .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-4-methoxy-1H-indazole such as its density, melting point, boiling point, structure, and molecular weight can be found in various chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

6-Fluoro-4-methoxy-1H-indazole has been explored in the synthesis and crystallographic analysis of complex organic compounds. For instance, derivatives of 2H-dibenzo[e, g]indazoles, including a compound closely related to 6-fluoro-4-methoxy-1H-indazole, have been synthesized from corresponding isoflavones through dehydration processes. Single crystal X-ray diffraction analyses reveal that hydrogen bonding, π…π, and C–H…π interactions play significant roles in the molecular packing of these structures (Wang & Zhang, 2020).

Anticancer Activity

6-Fluoro-4-methoxy-1H-indazole derivatives have been identified for their potential in anticancer applications. A series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for their antiproliferative activity across various human cancer cell lines, demonstrating significant growth inhibitory activity. This suggests that compounds within this class, including modifications of 6-fluoro-4-methoxy-1H-indazole, hold promise as anticancer agents (Hoang et al., 2022).

Nitric Oxide Synthase Inhibition

Research into 7-methoxy-1H-indazole, a compound structurally similar to 6-fluoro-4-methoxy-1H-indazole, has shown its potential as an inhibitor of nitric oxide synthase. This enzyme plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The crystal structure analysis of this inhibitor could provide insights into the development of new therapeutic agents targeting nitric oxide synthase for various diseases (Santos et al., 2002).

Fluorescent Probes and Sensors

The structural framework of 6-fluoro-4-methoxy-1H-indazole is conducive to the development of fluorescent probes and sensors. For example, fluorogenic aldehydes bearing a 1,2,3-triazole moiety, structurally akin to 6-fluoro-4-methoxy-1H-indazole, have been developed for monitoring the progress of aldol reactions through fluorescence changes. This underscores the compound's utility in designing chemical sensors and assays for various applications (Guo & Tanaka, 2009).

Safety And Hazards

The safety and hazards of 6-Fluoro-1H-indazole are documented in its Material Safety Data Sheet (MSDS). It has been classified under GHS07 with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P305, P338, P351 .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

properties

IUPAC Name

6-fluoro-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNOKLYDDTYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646516
Record name 6-Fluoro-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-methoxy-1H-indazole

CAS RN

885522-57-6
Record name 6-Fluoro-4-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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